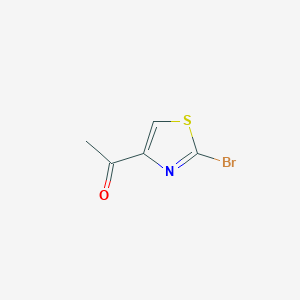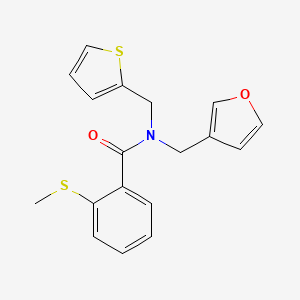![molecular formula C23H23NO7 B2908380 propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 843627-58-7](/img/structure/B2908380.png)
propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound. It has a molecular formula of C23H23NO7 . The compound belongs to the class of chemical entities known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would contain a chromen-3-yl group, a dimethylcarbamoyl group, and a propyl benzoate group . These groups would likely confer specific physical and chemical properties to the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Microsynthesis of Herbicides
The compound "propyl 4-[2-[(4,6-dimethoxy-2-pyrimidinyl)oxy] benzylamino]benzoate," a novel herbicide, was developed through a microsynthetic method, setting a basis for synthesizing radioisotopic labeled target compounds for further study. The chemical structure was characterized, and its purity was determined to exceed 98% by HPLC, demonstrating a significant step in herbicide development and analysis (Yang Zheng-min & Ye Qingfu, 2006).
Radioisotopic Labeling for Environmental Behavior Studies
Further research involved the synthesis of herbicidal ZJ0273 labeled with tritium and carbon-14 to study the environmental behavior, metabolism, and fate of ZJ0273. This approach enhances understanding of herbicide action and its impact on ecosystems, showing how isotopic labeling can aid in environmental safety assessments (Zheng-Min Yang, Q. Ye, & Long Lu, 2008).
Synthesis of Functionalized Benzophenones
Research also delves into the synthesis of functionalized benzophenones and benzo[c]chromones, demonstrating the compound's role in the development of novel chemical entities with potential applications in various fields, including materials science and pharmacology. This showcases the versatility of the compound in synthesizing a range of derivatives with different functional applications (Michael A. Terzidis et al., 2008).
Herbicide Metabolism and Degradation Study
A study on the metabolism and degradation of ZJ0273 in aerobic soils identified four aromatic intermediates, suggesting two degradation pathways. This research is crucial for understanding the environmental impact and degradation behavior of herbicides, informing safer and more effective use in agriculture (W. Haiyan et al., 2010).
Cooperative Motion in Amorphous Polymers
Research on azo polymers for reversible optical storage demonstrates the compound's utility in advancing materials science, particularly in data storage technologies. The study highlighted the cooperative motion of polar side groups in amorphous polymers, opening new avenues for the development of high-efficiency optical storage materials (X. Meng et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-5-12-28-22(26)15-6-8-16(9-7-15)30-21-14(2)29-19-13-17(31-23(27)24(3)4)10-11-18(19)20(21)25/h6-11,13H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCBVCSTFTHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide](/img/structure/B2908299.png)
![5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2908300.png)

![(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine hydrochloride](/img/structure/B2908302.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2908304.png)
![4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B2908306.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(3-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2908313.png)

![Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2908317.png)
